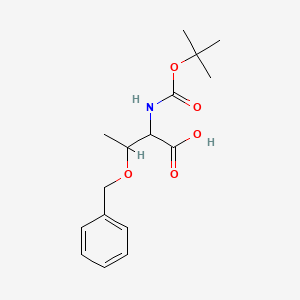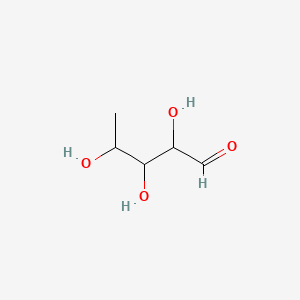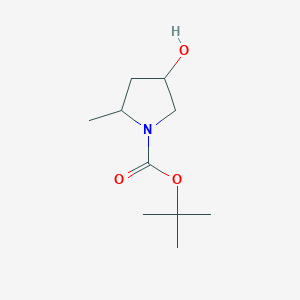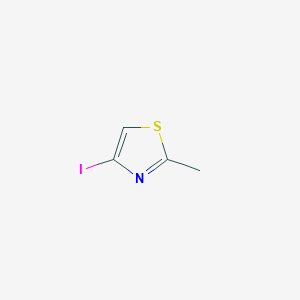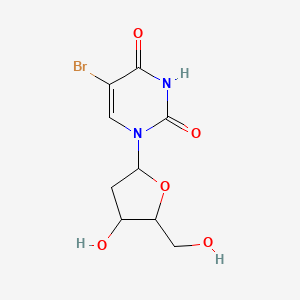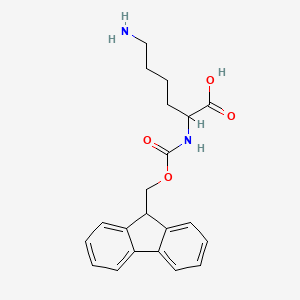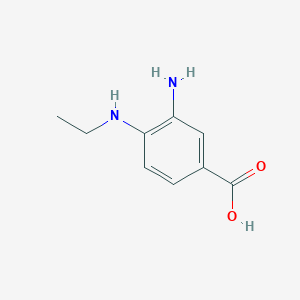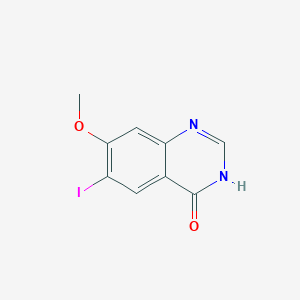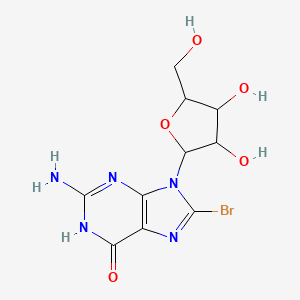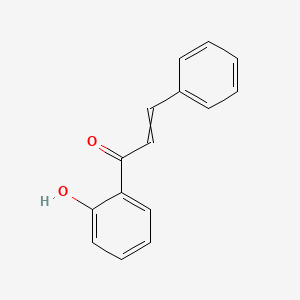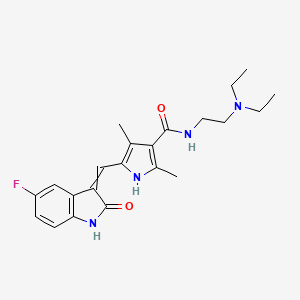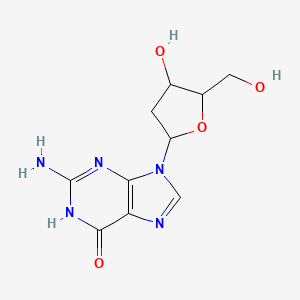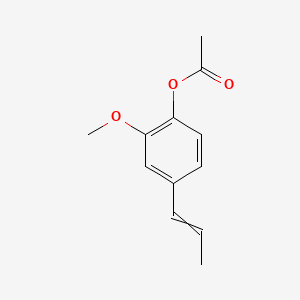
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene
Descripción general
Descripción
Métodos De Preparación
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene can be synthesized through the esterification of isoeugenol with acetic anhydride. The reaction typically involves heating isoeugenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Análisis De Reacciones Químicas
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to isoeugenol or other reduced forms.
Aplicaciones Científicas De Investigación
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-acetoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
1-Acetoxy-2-methoxy-4-(1-propenyl)benzene is similar to other compounds such as isoeugenol, eugenol, and methyl eugenol. it is unique in its acetoxy group, which imparts different chemical and physical properties compared to its analogs. For instance:
Isoeugenol: Lacks the acetoxy group and has a different aroma profile.
Eugenol: Contains a hydroxyl group instead of the acetoxy group, leading to different reactivity and applications.
Methyl eugenol: Has a methoxy group instead of the acetoxy group, resulting in distinct chemical behavior.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(2-methoxy-4-prop-1-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3 |
Clave InChI |
IUSBVFZKQJGVEP-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
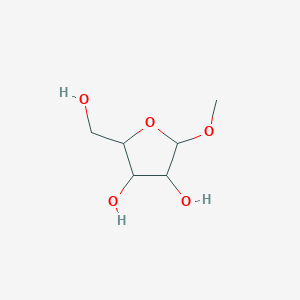
![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)
